N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine
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Overview
Description
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with a suitable acylating agent, followed by coupling with norleucine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chromenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and microbial processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl derivatives: Studied for their potential anticancer activities.
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-5-7-9-17(22(26)27)23-21(25)14(4)28-18-11-10-16-15(8-6-2)12-19(24)29-20(16)13(18)3/h10-12,14,17H,5-9H2,1-4H3,(H,23,25)(H,26,27) |
InChI Key |
MAZNTMSQDCJWIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CCC)C |
Origin of Product |
United States |
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